Dothiepin

Antidepressant Tolerability Side-Effect Burden Clinical Trial Comparators

Dothiepin is the TCA of choice when cardiac safety and preserved behavioral readouts are pivotal. Unlike amitriptyline, it shows no significant QTc prolongation (p<0.01) and only a 5 bpm heart rate increase—minimizing confounding in electrophysiology and chronic dosing paradigms. Its receptor binding signature (pKi 8.18 at 5-HT2A) aligns with imipramine, not amitriptyline/doxepin, enabling precise dissection of receptor-specific TCA effects. With reduced sedative load and superior adverse-effect profile, it preserves locomotor integrity in forced swim and open field tests.

Molecular Formula C19H21NS
Molecular Weight 295.4 g/mol
CAS No. 113-53-1
Cat. No. B026397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDothiepin
CAS113-53-1
Synonyms3-Dibenzo[b,e]thiepin-11(6H)-ylidene-N,N-dimethyl-1-propanamine;  N,N-Dimethyl- dibenzo[b,e]thiepin-11(6H),γ-propylamine;  Dosulepin;  Dosulepine;  Dothep;  IZ 914;  Prothiaden;  Prothiadene; 
Molecular FormulaC19H21NS
Molecular Weight295.4 g/mol
Structural Identifiers
SMILESCN(C)CCC=C1C2=CC=CC=C2CSC3=CC=CC=C31
InChIInChI=1S/C19H21NS/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3
InChIKeyPHTUQLWOUWZIMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 15 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 1.5 mg/L @ 25 °C /Estimated/

Structure & Identifiers


Interactive Chemical Structure Model





Dothiepin (Prothiaden) – A Tricyclic Antidepressant with Quantifiable Cardiac Safety and Tolerability Differentiation for Scientific Procurement


Dothiepin (CAS 113-53-1), a tricyclic antidepressant (TCA) of the dibenzothiepine class, functions as a serotonin-norepinephrine reuptake inhibitor with additional antagonist activity at histamine H1, muscarinic, and adrenergic receptors [1]. Its pharmacologic profile includes a mean elimination half-life of 22 hours (range 14–40 hours) and an active metabolite, northiaden, with a half-life of 33 hours (range 22–60 hours), which contributes to its therapeutic duration [2]. While clinically comparable in antidepressant efficacy to other TCAs like amitriptyline and doxepin, dothiepin exhibits a differentiated receptor affinity pattern that results in quantifiable differences in cardiac conduction effects and side-effect burden—factors directly relevant to research model selection and clinical trial design [3].

Why Dothiepin Cannot Be Interchanged with Amitriptyline or Doxepin in Experimental Models: A Quantitative Comparator Analysis


Although dothiepin shares the TCA mechanism of monoamine reuptake inhibition, its receptor binding signature and metabolic profile create distinct physiologic outcomes that render it non-interchangeable with amitriptyline or doxepin in controlled settings. A comprehensive pharmacologic comparison revealed that dothiepin differs considerably from amitriptyline and doxepin in both uptake inhibition and receptor affinity profiles, aligning more closely with imipramine [1]. Clinically, while antidepressant efficacy is comparable, dothiepin demonstrates a statistically significant reduction in cardiovascular side effects versus amitriptyline (heart rate increase: 5 bpm vs 10 bpm, p<0.02; QTc prolongation: none vs significant, p<0.01) and a superior adverse-effect profile versus doxepin regarding drowsiness and weight gain [2][3]. These quantified differences preclude simple substitution in experiments where cardiac safety margins, sedative load, or metabolic pathway activation are critical variables.

Quantitative Differentiation of Dothiepin: Head-to-Head Comparator Evidence for Procurement Decisions


Superior Tolerability vs. Amitriptyline: Reduced Hypotension, Sedation, and Dry Mouth

In a 6-week double-blind trial of 40 outpatients with masked depression, dothiepin demonstrated significantly lower frequency and severity of hypotension, tiredness/sleepiness, and dry mouth compared with amitriptyline at Week 1 (p<0.05), with overall side-effect incidence and severity lower at all assessment points [1]. This tolerability advantage was consistent across multiple comparator studies [2].

Antidepressant Tolerability Side-Effect Burden Clinical Trial Comparators

Favorable Cardiac Conduction Profile: Minimal Heart Rate and QTc Effects vs. Amitriptyline

An electrocardiographic study of 65 dothiepin-treated patients, 57 amitriptyline-treated patients, and 62 placebo controls revealed that amitriptyline produced an average heart rate increase of 10 beats/minute compared with 5 beats/minute for dothiepin (p<0.02) [1]. Amitriptyline also significantly prolonged the corrected QT interval versus both dothiepin and placebo (p<0.01 and p<0.001, respectively), whereas dothiepin had no significant effect on any myocardial conduction index (PR, QTc, QRS) relative to placebo [1][2].

Cardiac Safety QTc Prolongation ECG Monitoring

Adverse Effect Profile Superiority Over Doxepin: Reduced Drowsiness and Weight Gain

In a 10-week multicenter, randomized, double-blind, placebo-controlled trial involving 579 outpatients with major depression, dothiepin (150 mg nightly) and doxepin (150 mg nightly) both produced significant improvements in depression, anxiety, and sleep parameters compared with placebo [1]. However, the adverse effect profile of dothiepin was superior to that of doxepin, particularly with respect to drowsiness, weight gain, and increased appetite [1][2].

Antidepressant Adverse Events Sedation Profile Weight Change

Distinct Receptor Binding Profile: Divergence from Amitriptyline and Doxepin

A comparative pharmacology study of dothiepin and other TCAs revealed important divergences in uptake inhibition and receptor affinity profiles [1]. Dothiepin was generally similar to imipramine in its pharmacology but differed considerably from amitriptyline and doxepin [1][2]. Receptor binding data indicate dothiepin exhibits high affinity for 5-HT2A receptors (pKi=8.18), α1A adrenoceptors (pKi=8.2), and H1 histamine receptors (pKi=8.06) [3]. While head-to-head comparator Ki values for amitriptyline and doxepin are not available in the same assay system, the distinct overall profile supports differential pharmacologic behavior that may be exploited in receptor-specific experimental designs.

Receptor Pharmacology Binding Affinity In Vitro Pharmacology

Overdose Toxicity Warning: Higher Seizure and Arrhythmia Risk vs. Other TCAs

A prospective study of 75 dothiepin, 101 amitriptyline, 83 doxepin, and 61 other TCA overdose cases found that general seizures were more likely after dothiepin than after other TCAs (9/67 vs 5/220), with an odds ratio for seizures of 6.7 (95% CI 2.2–20.7) unadjusted and 7.1 (95% CI 2.2–23.2) after adjustment for dose [1]. Arrhythmias also occurred more frequently with dothiepin (4/67 vs 3/220), with an unadjusted odds ratio of 4.6 (95% CI 1.0–21.1) [1]. This increased toxicity in overdose is a critical safety consideration for any research involving supratherapeutic dosing or accidental exposure.

Toxicity Overdose Safety Preclinical Toxicology

Recommended Application Scenarios for Dothiepin Based on Comparative Evidence


Preclinical Cardiovascular Safety Pharmacology Studies Requiring TCA with Minimal QTc Liability

For studies evaluating cardiac conduction parameters in antidepressant-exposed animal models, dothiepin provides a TCA with a quantified advantage: no significant effect on PR, QTc, or QRS duration relative to placebo, in contrast to amitriptyline which prolongs QTc (p<0.01) and increases heart rate by 10 bpm [1]. This makes dothiepin the preferred TCA comparator when the confounding variable of drug-induced QTc prolongation must be minimized.

Longitudinal Behavioral Studies in Rodent Models Sensitive to Sedation and Weight Changes

In chronic dosing paradigms where sedation and weight gain can confound behavioral readouts (e.g., forced swim test, open field, or metabolic studies), dothiepin demonstrates superior adverse effect profile to doxepin regarding drowsiness and weight gain [2]. This evidence supports dothiepin as the TCA of choice for studies where reduced sedative load preserves locomotor activity and feeding behavior integrity.

Clinical Trials or Human Laboratory Studies with Emphasis on Tolerability and Retention

For human studies requiring extended antidepressant treatment, dothiepin's significantly lower incidence of hypotension, sedation, and dry mouth versus amitriptyline (p<0.05) translates to improved patient retention and reduced confounding from side-effect management [3]. This tolerability advantage is particularly relevant for outpatient protocols and studies with active comparators where dropouts threaten statistical power.

In Vitro Receptor Pharmacology Panels for TCA Profiling

Dothiepin's receptor binding profile—with known pKi values of 8.18 at 5-HT2A, 8.2 at α1A, and 8.06 at H1—differs considerably from the amitriptyline/doxepin archetype and aligns more closely with imipramine [4][5]. Researchers seeking to dissect receptor-specific contributions to TCA effects can utilize dothiepin as a pharmacologically distinct tool compound with defined affinity constants.

Quote Request

Request a Quote for Dothiepin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.